Urea, 1,3-diisobutyl-2-thio-
Overview
Description
The compound Urea, 1,3-diisobutyl-2-thio- is not directly mentioned in the provided papers. However, the papers discuss related compounds, which are flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas and novel chiral (thio)ureas, that share some structural similarities with the compound . These compounds are of interest due to their potential biological activities, such as acetylcholinesterase inhibition and use as organocatalysts and ligands in asymmetric synthesis .
Synthesis Analysis
The synthesis of related (thio)ureas involves incorporating chiral auxiliaries and optimizing the spacer length between pharmacophoric moieties. In the first paper, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to optimize the interaction between the basic nitrogen and the ar(o)yl(thio)-urea unit. The optimal chain length was found to be five methylene groups . The second paper describes the synthesis of novel chiral (thio)ureas using chiral auxiliaries derived from various chiral amines and amino acids. The orientation of the phenylethyl group in these molecules is influenced by 1,3-allylic strain with the (thio)carbonyl group .
Molecular Structure Analysis
The molecular structure of the related (thio)ureas is characterized by the presence of a (thio)carbonyl group and a phenylethyl group, which adopts a specific orientation due to 1,3-allylic strain. The flexibility of the spacer and the presence of chiral centers are crucial for the biological activity and catalytic efficiency of these compounds .
Chemical Reactions Analysis
The related (thio)ureas have been tested in various chemical reactions. The flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed antiacetylcholinesterase activity, with the potency depending on the correct substitution and chain length . The chiral (thio)ureas were used as Lewis basic organocatalysts in epoxide ring opening and aldolic condensation, with the tetrasubstituted urea showing the best results . They were also examined as ligands in the enantioselective addition of diethylzinc to benzaldehyde, with one of the chiral ureas providing nearly quantitative yield and significant enantiomeric excess .
Physical and Chemical Properties Analysis
While the physical and chemical properties of Urea, 1,3-diisobutyl-2-thio- are not directly discussed, the properties of related (thio)ureas can be inferred. These properties are likely to include solubility in common organic solvents, potential for hydrogen bonding due to the urea moiety, and the presence of chiral centers which can lead to optical activity. The flexibility of the spacer and the substituents attached to the nitrogen atoms can influence the overall conformation and reactivity of the molecules .
properties
IUPAC Name |
1,3-bis(2-methylpropyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-7(2)5-10-9(12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIXICPADGNMGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183474 | |
Record name | Urea, 1,3-diisobutyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, 1,3-diisobutyl-2-thio- | |
CAS RN |
29214-81-1 | |
Record name | N,N′-Bis(2-methylpropyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29214-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1,3-diisobutyl-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029214811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1,3-diisobutyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-(diisobutyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.